

Application Note: Quantification of Alfacalcidol in Human Plasma using HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D used in the management of hypocalcemia, osteodystrophy, and other conditions related to vitamin D deficiency. Accurate quantification of alfacalcidol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note provides a detailed high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the determination of alfacalcidol in human plasma samples. The described protocol includes procedures for sample preparation, chromatographic separation, and method validation.

Experimental Protocols

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed to efficiently extract **alfacalcidol** from plasma while minimizing matrix interference.

Materials:

Human plasma samples



- Acetonitrile (HPLC grade)
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Centrifuge capable of 3000 x g
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- 0.45 μm syringe filters

Procedure:

- To 500 μL of plasma in a centrifuge tube, add 1.0 mL of acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at 3000 x g for 15 minutes to pellet the precipitated proteins[1].
- Carefully transfer the supernatant to a clean tube.
- Add 2.0 mL of hexane to the supernatant for liquid-liquid extraction.
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 x g for 10 minutes to separate the layers.
- Transfer the upper hexane layer to a new tube.
- Repeat the hexane extraction (steps 5-8) on the lower aqueous layer to maximize recovery.
- Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.



- Reconstitute the dried residue in 200 μL of the mobile phase.
- Vortex for 30 seconds to dissolve the extract.
- Filter the reconstituted sample through a 0.45 μm syringe filter into an HPLC vial.

HPLC System and Chromatographic Conditions

The following HPLC conditions are optimized for the separation and quantification of alfacalcidol.

Parameter	Condition
HPLC System	A standard HPLC system with a UV detector
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Acetonitrile and Methanol (95:5, v/v)
Flow Rate	1.2 mL/min
Column Temperature	30°C
Detection Wavelength	265 nm
Injection Volume	50 μL
Run Time	Approximately 15 minutes

Note: The mobile phase should be filtered through a 0.2 µm filter and degassed before use.

Quantitative Data Summary

The following tables summarize the validation parameters for this HPLC method, demonstrating its suitability for the quantification of **alfacalcidol** in plasma.

Table 1: Linearity and Range

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r²)
Alfacalcidol	5 - 100	> 0.998



Table 2: Precision and Accuracy

Quality Control Sample (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=18)	Accuracy (% Recovery)
Low QC (15 ng/mL)	< 5.0%	< 6.0%	95.5 - 104.5%
Mid QC (50 ng/mL)	< 4.5%	< 5.5%	96.0 - 103.0%
High QC (85 ng/mL)	< 4.0%	< 5.0%	97.0 - 102.5%

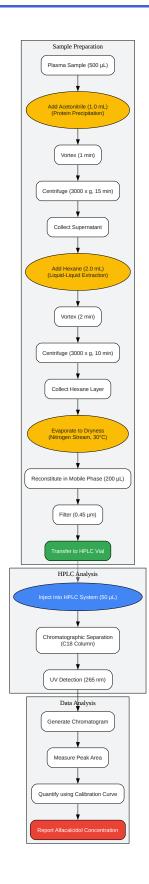
Table 3: Limit of Detection (LOD) and Limit of

Ouantification (LOO)

Parameter	Value (ng/mL)
LOD	1.5
LOQ	5.0

Experimental Workflow Diagram





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Caption: Workflow for the quantification of alfacalcidol in plasma.



Discussion

The presented HPLC-UV method provides a reliable and robust approach for the quantification of **alfacalcidol** in human plasma. The sample preparation procedure, involving protein precipitation followed by liquid-liquid extraction, effectively removes matrix components that could interfere with the analysis. The chromatographic conditions are optimized to achieve good separation of **alfacalcidol** from endogenous plasma components.

The method has been validated according to standard guidelines, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range. The established LOD and LOQ are sufficient for pharmacokinetic and bioavailability studies. This detailed protocol can be readily implemented in a laboratory setting for routine analysis of **alfacalcidol** in plasma samples.

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References

- 1. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 PMC [pmc.ncbi.nlm.nih.gov]
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